2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c1-13-23-24-19-11-10-18(25-26(13)19)15-4-8-17(9-5-15)22-20(27)12-14-2-6-16(21)7-3-14/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPHIUWYMOPHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Reagents such as hydrazine derivatives and nitriles are often used under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses in medicinal chemistry, particularly focusing on its pharmacological properties and biological activities.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. The triazole ring is known for its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Research indicates that compounds containing triazole structures can interact with neurotransmitter systems, particularly those involving glutamate receptors. This interaction may help mitigate excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
Preliminary studies have also suggested that the compound possesses antimicrobial activity. The fluorophenyl group may enhance the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively. Investigations into its efficacy against various bacterial strains are ongoing.
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been documented in scientific literature. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer activity against breast cancer cell lines. The results showed that certain modifications to the triazole structure significantly enhanced cytotoxicity, suggesting that further optimization of This compound could yield potent anticancer agents .
Case Study 2: Neuroprotection
In a neurobiology study, researchers tested several triazole-containing compounds for their protective effects against oxidative stress in neuronal cells. The findings indicated that these compounds could reduce oxidative damage and promote cell survival under stress conditions, highlighting the potential of This compound as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on the Aromatic Ring
2-(4-Ethoxyphenyl)-N-(4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl)Acetamide (CAS 891117-12-7)
- Key Difference : Ethoxy group (electron-donating) replaces the fluorine atom (electron-withdrawing) on the phenyl ring.
- Enhanced solubility in polar solvents due to the ethoxy group’s polarity.
2-{[3-(4-Ethoxyphenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide
- Key Difference : Sulfanyl (-S-) linker between the triazolopyridazine and acetamide.
- Increased molecular flexibility could alter binding kinetics to rigid targets.
Modifications to the Acetamide Group
N-Methyl-N-[3-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (C1632, CAS 108825-65-6)
- Key Difference : N-methylation of the acetamide nitrogen.
- Impact :
N-(4-Aminophenethyl)-6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-8-Amine (Compound 14)
Heterocyclic Core Variations
2-{[4-(4-Bromophenyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide (CAS 726158-21-0)
- Key Differences :
- Bromine atom introduces steric bulk and electronegativity.
- Pyridinyl substituent adds basicity to the core.
- Pyridinyl group improves water solubility through protonation at physiological pH.
4-(2-(6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-8-ylamino)Ethyl)Phenyl Benzoate (Compound 13)
Comparative Data Table
Discussion of Research Findings
- Fluorine vs. Ethoxy : The target compound’s 4-fluorophenyl group offers superior metabolic stability compared to ethoxy-substituted analogs due to reduced oxidative metabolism .
- NH-Acetamide vs. N-Methylation : The unmodified NH group in the target compound likely enhances binding affinity to targets like kinases or Lin28 proteins, as seen in C1632’s lower potency .
- Sulfur Linkers : Sulfur-containing analogs (e.g., ) may exhibit variable pharmacokinetics due to oxidation risks, making the target compound’s carbon linker preferable for long-term dosing.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a synthetic derivative that belongs to the class of triazole-containing compounds. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by various studies and data.
- Molecular Formula : C16H16FN5O3
- Molecular Weight : 345.33 g/mol
- CAS Number : 1281266-20-3
The biological activity of triazole derivatives often involves interaction with specific enzymes or receptors in the body. For instance, many triazole derivatives act as inhibitors of kinases involved in cancer cell proliferation. The compound in focus may exhibit similar mechanisms due to its structural features that allow for interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo derivatives. For instance, a study evaluated the inhibitory effects of a related triazolo-pyridazine derivative against c-Met kinase and various cancer cell lines (A549, MCF-7, HeLa). The most promising derivative showed significant cytotoxicity with IC50 values ranging from 1.06 to 2.73 μM across different cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. A study indicated that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities against various pathogens . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.
Anti-inflammatory and Analgesic Effects
Certain derivatives have shown promise in reducing inflammation and pain through inhibition of pro-inflammatory cytokines and mediators. For example, compounds similar to the one discussed here have been reported to exhibit anti-inflammatory effects in animal models .
Study on Triazole Derivatives
A comprehensive study on various triazole derivatives demonstrated their potential as effective anticancer agents. The study synthesized multiple compounds and tested them against cancer cell lines using the MTT assay to evaluate cytotoxicity . The findings suggested that modifications in the triazole structure could enhance biological activity.
Pharmacological Screening
Another research focused on microwave-assisted synthesis of triazole derivatives and their pharmacological evaluations revealed that these compounds possess a broad spectrum of biological activities including antimicrobial and anticancer effects. The study emphasized the importance of structural modifications in enhancing efficacy .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Triethylamine or NaH improves coupling yields .
- Purification : HPLC or column chromatography ensures >95% purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Core Formation | Hydrazine, 4-fluorobenzaldehyde, 80°C | 65–70 | 90% | |
| Acetamide Coupling | EDC/HOBt, DMF, RT | 75–80 | 95% | |
| Methylation | CH₃I, K₂CO₃, DMF | 60–65 | 88% |
(Advanced) How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of this compound?
Q. Methodological Approach :
- Substituent Variation : Systematically modify the 4-fluorophenyl and 3-methyl groups to assess impact on target binding .
- Biological Assays :
- Kinase Inhibition : Use fluorescence polarization assays to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) .
- Cellular Uptake : Radiolabel the compound (e.g., with ¹⁴C) to quantify intracellular accumulation .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. Key Findings from Analogues :
- Fluorine at the phenyl ring enhances lipophilicity and target affinity .
- Methyl substitution on triazolo improves metabolic stability .
(Basic) What analytical techniques are essential for characterizing this compound?
Q. Primary Methods :
NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry of the triazolopyridazine core (e.g., δ 8.2–8.5 ppm for aromatic protons) .
HPLC-MS :
- Reverse-phase C18 columns (ACN/water gradient) quantify purity and molecular weight .
X-ray Crystallography : Resolves stereochemical ambiguities in the solid state .
Q. Table 2: Analytical Data for a Structural Analogue
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.45 (s, 1H, triazole), 7.85–7.20 (m, 8H, aromatic) | |
| HPLC (C18, 254 nm) | Retention time: 12.3 min; Purity: 96.5% | |
| HRMS (ESI+) | m/z 421.1325 [M+H]⁺ (calc. 421.1328) |
(Advanced) How can researchers resolve contradictions in biological activity data across different assays?
Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., EGFR vs. VEGFR).
- Root Cause Analysis :
- Assay Conditions : Buffer pH, ATP concentration, and incubation time can alter results .
- Compound Stability : Degradation in aqueous media (e.g., hydrolysis of acetamide) may reduce potency .
- Resolution Strategies :
- Standardize assay protocols (e.g., ATP = 1 mM, pH 7.4).
- Use stability-indicating HPLC to monitor compound integrity during assays .
Q. Table 3: Stability Under Physiological Conditions
| Condition | Half-Life (h) | Degradation Products | Source |
|---|---|---|---|
| PBS (pH 7.4, 37°C) | 48 | Hydrolyzed acetamide | |
| Human Plasma | 24 | Glucuronide conjugate |
(Advanced) What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
Q. Methodology :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:
- Lipophilicity : LogP ~3.2 (optimal for blood-brain barrier penetration) .
- CYP450 Inhibition : Risk of drug-drug interactions (e.g., CYP3A4 inhibition).
- Toxicity Profiling :
- AMES Test (in silico) : Predict mutagenicity via ProTox-II .
- hERG Binding : Molecular dynamics simulations assess cardiac toxicity risks .
Key Insight : The 4-fluorophenyl group reduces metabolic clearance but may increase hERG binding affinity .
(Basic) How does the compound’s stability under varying pH conditions impact experimental design?
Q. Findings :
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the acetamide group .
- Neutral/Basic Conditions (pH 7–9) : Stable for ≥24 hours .
Q. Experimental Recommendations :
- Use neutral buffers (e.g., PBS) for in vitro assays.
- Avoid prolonged exposure to gastric pH in oral administration studies .
(Advanced) What strategies improve selectivity for target proteins over off-target kinases?
Q. Approaches :
- Fragment-Based Drug Design : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target binding .
- Alchemical Free Energy Calculations : Predict binding energy differences between homologous kinases .
- Covalent Modification : Design prodrugs activated only in target tissues (e.g., tumor microenvironments) .
Case Study : A methyl group at the triazolo position reduced off-target binding by 40% in kinase panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
